molecular formula C14H13O6- B14301431 2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate CAS No. 113355-20-7

2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate

Cat. No.: B14301431
CAS No.: 113355-20-7
M. Wt: 277.25 g/mol
InChI Key: RTOMIYMZGQUKIW-UHFFFAOYSA-M
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Description

2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acryloyloxy group, a propoxy group, and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate typically involves the esterification reaction between 4-(6-acryloyloxy-hexyloxy)-benzoic acid and an appropriate alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological molecules. The acryloyloxy group can participate in polymerization reactions, forming cross-linked networks that can encapsulate or release active agents in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Acryloyloxy-hexyloxy)-benzoic acid
  • 2-(Acryloyloxy)ethyl benzoate
  • 2-(Methacryloyloxy)propoxy benzoate

Uniqueness

2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical propertiesIts ability to undergo polymerization and form stable esters makes it particularly valuable in materials science and biomedical research .

Properties

CAS No.

113355-20-7

Molecular Formula

C14H13O6-

Molecular Weight

277.25 g/mol

IUPAC Name

2-(2-prop-2-enoyloxypropoxycarbonyl)benzoate

InChI

InChI=1S/C14H14O6/c1-3-12(15)20-9(2)8-19-14(18)11-7-5-4-6-10(11)13(16)17/h3-7,9H,1,8H2,2H3,(H,16,17)/p-1

InChI Key

RTOMIYMZGQUKIW-UHFFFAOYSA-M

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1C(=O)[O-])OC(=O)C=C

Origin of Product

United States

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